N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O4S/c20-14-3-1-2-13(10-14)12-31(29,30)22-16-6-8-17(9-7-16)26-19(28)25(23-24-26)11-18(27)21-15-4-5-15/h1-3,6-10,15,22H,4-5,11-12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXBXUHQGJEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, identified by its CAS number 1396751-70-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 446.5 g/mol
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of antimicrobial efficacy and potential applications in treating various infections.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on N-substituted phenyl compounds demonstrated that chloroacetamides showed varying effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The substituent positions on the phenyl ring influenced their lipophilicity and subsequent biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications in the phenyl ring and the presence of specific functional groups can enhance biological activity. For instance:
- Halogenated Substituents : Compounds with halogenated phenyl groups (e.g., fluorine or chlorine) showed increased potency against Gram-positive bacteria due to improved membrane permeability .
Table 1: Summary of Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Chloroacetamide A | Staphylococcus aureus | Effective |
| Chloroacetamide B | Escherichia coli | Moderate |
| Chloroacetamide C | Candida albicans | Less Effective |
Case Studies
A notable study involved a series of newly synthesized N-substituted phenyl compounds, which were tested for their antimicrobial potential against various pathogens. The results indicated that compounds with specific substituents exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of chemical structure in determining efficacy .
While detailed mechanisms specific to this compound remain to be fully elucidated, related compounds have shown that they may disrupt bacterial cell membranes or inhibit critical metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct studies on this compound or its structural analogs. However, general insights from the evidence and chemical principles can guide a hypothetical comparison:
Structural and Functional Analogues
Tetrazole Derivatives :
- Example : Losartan (angiotensin II receptor blocker).
- Tetrazole rings in both compounds enhance solubility and mimic carboxylate groups.
- Unlike the target compound, losartan lacks sulfonamide and cyclopropyl groups, which may affect pharmacokinetics .
Sulfonamide-Containing Compounds :
- Example : Celecoxib (COX-2 inhibitor).
- Sulfonamide groups in both compounds contribute to binding specificity.
- The 3-fluorophenyl group in the target compound may reduce metabolic degradation compared to celecoxib’s trifluoromethyl group .
Key Comparison Metrics
| Property | Target Compound | Losartan | Celecoxib |
|---|---|---|---|
| Core Structure | Tetrazole + sulfonamide | Tetrazole | Sulfonamide + pyrazole |
| Bioactivity | Hypothetical enzyme inhibition | Angiotensin II antagonism | COX-2 inhibition |
| Metabolic Stability | Likely high (cyclopropyl group) | Moderate | Moderate |
| Synthetic Complexity | High (multiple substituents) | Moderate | High |
Crystallographic and Spectroscopic Analysis
- Crystallography : SHELX programs are widely used for small-molecule structure determination, suggesting the target compound’s crystal structure could be resolved similarly .
- Hydrogen Bonding : The sulfonamide and tetrazole groups likely form hydrogen-bonding networks, analogous to patterns observed in other pharmaceuticals (e.g., sulfa drugs) .
- Spectral Data : IR and NMR spectroscopy (as in ) would highlight characteristic peaks for the acetamide (C=O stretch ~1650 cm⁻¹) and tetrazole (N-H stretch ~3300 cm⁻¹) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
